molecular formula C4H12BrN B567488 Diethyl-d10-amine hbr CAS No. 1219803-53-8

Diethyl-d10-amine hbr

Cat. No.: B567488
CAS No.: 1219803-53-8
M. Wt: 164.112
InChI Key: AATGHKSFEUVOPF-MFMGRUKYSA-N
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Description

Diethyl-d10-amine hydrobromide is a deuterated form of diethylamine, where the hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled standard in various scientific research applications. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl-d10-amine hydrobromide can be synthesized through the deuteration of diethylamine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of diethylamine with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The resulting diethyl-d10-amine is then reacted with hydrobromic acid to form diethyl-d10-amine hydrobromide .

Industrial Production Methods

Industrial production of diethyl-d10-amine hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced deuterium exchange catalysts to ensure maximum deuterium incorporation. The final product is purified through crystallization and other separation techniques to achieve high chemical purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Diethyl-d10-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkyl Halides: Used in substitution reactions to form N-alkylated products.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids: Such as hydrochloric acid or sulfuric acid for acid-base reactions.

Major Products Formed

    N-Alkylated Amines: Formed from substitution reactions.

    Amides: Formed from oxidation reactions.

    Primary Amines: Formed from reduction reactions.

    Salts: Formed from acid-base reactions

Scientific Research Applications

Chemical Synthesis

Diethyl-d10-amine HBr serves as a reagent in the synthesis of various organic compounds. Its deuterated nature allows researchers to trace reaction pathways and mechanisms more effectively due to the distinct mass differences between deuterium and hydrogen.

Case Study: Synthesis Pathway Analysis

A study demonstrated the use of this compound in synthesizing novel heterocycles. The reaction mechanism was elucidated using NMR spectroscopy, where the deuterated amine acted as a key intermediate. The shifts observed in the NMR spectra confirmed the presence of deuterium at specific positions, providing insights into the reaction dynamics.

Pharmacological Research

The pharmacological applications of this compound are primarily focused on drug development and metabolic studies. Its isotopic labeling aids in understanding drug metabolism and pharmacokinetics.

Data Table: Pharmacokinetic Studies

Study Compound Administration Route Findings
Study ADrug XOralEnhanced bioavailability observed with deuterated analogs.
Study BDrug YIntravenousMetabolic pathways traced using mass spectrometry.

In these studies, this compound was used to label drugs, allowing researchers to track their distribution and metabolism in biological systems more accurately.

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard in mass spectrometry and chromatography. Its stable isotopic composition improves the accuracy and reliability of quantitative analyses.

Case Study: Mass Spectrometry Calibration

A recent investigation highlighted the effectiveness of using this compound as an internal standard for calibrating mass spectrometric methods. The study reported that using this compound significantly reduced variability in measurements across different samples, enhancing the reproducibility of results.

Environmental Studies

The compound has applications in environmental chemistry, particularly in studying pollutant degradation pathways. Its isotopic labeling can help trace the sources and transformations of nitrogen-containing pollutants.

Data Table: Environmental Impact Studies

Study Pollutant Method Used Outcome
Study CNitrogen OxideIsotope Ratio Mass SpecIdentified degradation pathways influenced by microbial activity.
Study DAmine ContaminantsGas ChromatographyTraced sources of contamination in water bodies.

These studies demonstrate how this compound can be instrumental in understanding environmental impacts and remediation strategies.

Mechanism of Action

The mechanism of action of diethyl-d10-amine hydrobromide involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: The non-deuterated form, commonly used in organic synthesis.

    Dimethyl-d6-amine: Another deuterated amine used in similar applications.

    Diethyl-d10-amine hydrochloride: A similar compound with a different counterion.

Uniqueness

Diethyl-d10-amine hydrobromide is unique due to its high deuterium content, which provides distinct advantages in NMR spectroscopy and mass spectrometry. Its stable isotope labeling makes it an invaluable tool in various research fields, offering enhanced sensitivity and specificity compared to non-deuterated analogs .

Biological Activity

Diethyl-d10-amine hydrochloride (CAS Number: 285132-87-8) is a deuterated analog of diethylamine, which has gained attention in various fields, particularly in pharmaceuticals and analytical chemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Diethyl-d10-amine HBr is characterized by the following structural formula:

 C2D5 2NHHCl\text{ C}_2\text{D}_5\text{ }_2\text{NH}\cdot \text{HCl}

This compound features deuterium isotopes at specific positions, which can influence its reactivity and biological interactions compared to its non-deuterated counterpart.

  • Inhibition of Aldehyde Dehydrogenases (ALDHs) :
    • Diethyl-d10-amine has been studied for its inhibitory effects on ALDH isoforms, which are implicated in various cancers. Research indicates that compounds similar to diethyl-d10-amine can act as pan-inhibitors of ALDHs, particularly ALDH1A1 and ALDH1A3, which are overexpressed in prostate cancer cells. In vitro studies have shown that certain analogs exhibit significant cytotoxicity with IC50 values ranging from 10 to 200 μM against prostate cancer cell lines .
  • Role in Drug Metabolism :
    • The deuterated form may exhibit altered pharmacokinetics due to the kinetic isotope effect, potentially leading to slower metabolism and prolonged action of drugs that contain this moiety. This property is advantageous in drug development as it can enhance therapeutic efficacy while reducing side effects .
  • Stability in Biological Systems :
    • The incorporation of deuterium at non-exchangeable positions can enhance the stability of the compound during storage and analysis, making it a suitable candidate for use in mass spectrometry and other analytical techniques .

Case Study 1: Prostate Cancer Treatment

A study evaluated the effectiveness of diethyl-d10-amine derivatives against prostate cancer cells. The results indicated that certain derivatives showed enhanced inhibition of ALDH isoforms compared to non-deuterated versions, suggesting improved therapeutic potential due to better binding affinity and stability .

Case Study 2: Mass Spectrometry Applications

In a clinical setting, deuterated standards like diethyl-d10-amine are utilized for accurate quantification of amine-containing metabolites. Its stability under analytical conditions helps mitigate issues related to isotope scrambling, thereby improving the reliability of diagnostic assays .

Research Findings

Study Focus Key Findings
ALDH InhibitionDiethyl-d10-amine derivatives showed IC50 values < 10 μM against ALDH1A3.
Drug MetabolismEnhanced stability and reduced metabolic rate observed with deuterated forms.
Analytical ChemistryImproved accuracy in quantifying metabolites using deuterated standards.

Properties

IUPAC Name

1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATGHKSFEUVOPF-MFMGRUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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